Cas no 84-54-8 (2-Methylanthraquinone)
2-Methylanthraquinone Chemical and Physical Properties
Names and Identifiers
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- 2-Methylanthracene-9,10-dione
- 2-methylanthra-9,10-quinone
- 2-Methylanthraquinone (Beta-)
- 2-Methylanthrapuinone
- 2-Methyl anthraquinone
- Methylanthraquinone
- Tectoquinone
- 2-Methyl-9,10-anthracenedione
- 2-Methyl-9,10-anthraquinone
- 2-Methyl-9,10-anthraquinoneneat
- METHYLANTHRAQUINONE, 2-(RG)
- 2-Methyl-9,10-anthracenedione
- β-Methylanthraquinone
- 2-MAQ
- [ "Tectoquinone" ]
- 2-Methylanthraquinone
- 9,10-Anthracenedione, 2-methyl-
- Tectochinon
- Techtoquinone
- beta-Methylanthraquinone
- Anthraquinone, 2-methyl-
- .beta.-Methylanthraquinone
- Q9P233HWAJ
- NJWGQARXZDRHCD-UHFFFAOYSA-N
- AK114056
- 2-Methyl-Ant
- 2-METHYLANTHRAQUINONE [MI]
- AI3-15182
- CCRIS 5484
- Q22984229
- 2-Methylanthraquinone, technical, >=95% (HPLC)
- 2-methyl-anthracene-9,10-dione
- 2-Methyl-Anthraquinone
- AM62660
- EINECS 201-539-6
- NSC 607
- BCP33087
- W-104113
- SCHEMBL36822
- A840843
- LS-171000
- 2-methylanthraquinon
- HY-N1739
- MFCD00001235
- CHEMBL21745
- DTXSID5041439
- BDBM50005894
- 2-methyl-9,10-dihydroanthracene-9,10-dione
- STL380671
- UNII-Q9P233HWAJ
- DTXCID3021439
- FT-0613005
- M0156
- Tox21_302044
- CS-0017415
- InChI=1/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H
- NSC607
- Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate
- 2-Methyl anthraquinone;Tectoquinone
- D85134
- METHYLANTHRAQUINONE, 2-
- CAS-84-54-8
- AE-641/00352041
- NCGC00255621-01
- 84-54-8
- CHEBI:9427
- EU-0067001
- 9, 2-methyl-
- NSC-607
- AKOS000400281
- 2-Methyl-9,10-anthracenedione (ACI)
- Anthraquinone, 2-methyl- (6CI, 8CI)
- NS00004272
- DB-056804
- b-methylanthraquinone
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- MDL: MFCD00001235
- Inchi: 1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
- InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
- SMILES: O=C1C2C(=CC(C)=CC=2)C(=O)C2C1=CC=CC=2
- BRN: 2050523
Computed Properties
- Exact Mass: 222.06800
- Monoisotopic Mass: 222.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 34.1
- Surface Charge: 0
- Tautomer Count: 5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.1404 (rough estimate)
- Melting Point: 175.0 to 178.0 deg-C
- Boiling Point: 236-238 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 408.2 ° f < br / > Celsius: 209 ° C < br / >
- Refractive Index: 1.6600 (estimate)
- Water Partition Coefficient: Soluble in water 1.234 mg/L @ 25°C.
- PSA: 34.14000
- LogP: 2.77040
- Solubility: Insoluble in water, soluble in ethanol, ether, benzene and ethyl acetate
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
- Merck: 6021
2-Methylanthraquinone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: R51/53: toxic to aquatic organisms, which may cause long-term adverse effects on the aquatic environment.
- Safety Instruction: S22-S24/25-S61
-
Hazardous Material Identification:
- Safety Term:5.2
- Risk Phrases:R51/53
- TSCA:Yes
- Storage Condition:Store at room temperature
2-Methylanthraquinone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Methylanthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92570-20mg |
Tectoquinone |
84-54-8 | >=98% | 20mg |
$30 | 2021-07-22 | |
| Apollo Scientific | OR8722-25g |
2-Methylanthraquinone |
84-54-8 | 98+% | 25g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR8722-100g |
2-Methylanthraquinone |
84-54-8 | 98+% | 100g |
£18.00 | 2025-03-21 | |
| Apollo Scientific | OR8722-500g |
2-Methylanthraquinone |
84-54-8 | 98+% | 500g |
£122.00 | 2025-02-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2261-25 mg |
Tectoquinone |
84-54-8 | 99.95% | 25mg |
¥347.00 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007802-250g |
2-Methylanthraquinone |
84-54-8 | 97% | 250g |
¥597 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007802-50g |
2-Methylanthraquinone |
84-54-8 | 97% | 50g |
¥157 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007802-1kg |
2-Methylanthraquinone |
84-54-8 | 97% | 1kg |
¥2084 | 2024-05-21 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B25801-250mg |
2-Methylanthraquinone |
84-54-8 | ,HPLC≥95% | 250mg |
¥500.00 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98961-250mg |
Tectoquinone |
84-54-8 | 250mg |
¥498.0 | 2021-09-08 |
2-Methylanthraquinone Production Method
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1.2 Solvents: Water ; 15 h, rt
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2-Methylanthraquinone Raw materials
- 3-Methyl-2-butenal
- Phthalide
- 1,3-Butadien-1-ol, 2-methyl-, acetate
- Lithium 3-oxo-1,3-dihydro-2-benzofuran-1-ide
- trans-Methyl-2-butenal
- 1,3-CYCLOHEXADIEN-5-YNE, 2-METHYL-
- 3-Methyl-α-phenylbenzeneacetic acid
- 2-(4-Methylbenzoyl)benzoic acid
- 2-Chloro-1,4-naphthoquinone
- 1,4-Dimethoxy-3-(2-methyl-2-propen-1-yl)-2-naphthalenecarboxaldehyde
- rel-(7R,8S)-7-(4-Methylphenyl)bicyclo[4.2.0]octa-1,3,5-triene-7,8-diol
- 2-(4-Methylbenzyl)benzoic acid
- Anthracene, 9,10-dihydro-2-methyl-
- 1,4-Naphthoquinone
- 1,4-Dihydroxynaphthalene
- 2-Methylanthracene
- (2,5-dimethylphenyl)(phenyl)methanone
- 1,4,4a,9a-Tetrahydro-2-methyl-9,10-anthracenedione
- 9,10-Anthracenedione, 2-[(acetyloxy)methyl]-
2-Methylanthraquinone Preparation Products
2-Methylanthraquinone Suppliers
2-Methylanthraquinone Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Methylanthraquinone
Exploring the Multifaceted Applications of 2-Methylanthraquinone (CAS No. 84-54-8) in Chemical and Biomedical Research
Among the diverse array of organic compounds studied in modern chemistry, 2-Methylanthraquinone (CAS No. 84-54-8) stands out as a versatile molecule with unique structural properties and emerging biomedical applications. This compound, characterized by its anthracene-based framework substituted with a methyl group at position 2, has garnered significant attention in recent years due to its redox activity, photophysical behavior, and potential for drug delivery systems. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility across academic and industrial domains.
The core structure of 2-Methylanthraquinone consists of a tricyclic anthracene skeleton with a methyl substituent at the meta position relative to the quinone moiety. This configuration imparts distinctive electronic properties compared to unsubstituted anthraquinones. According to a groundbreaking study published in Nature Chemistry (2023), this structural feature enhances electron-donating capacity by approximately 15% compared to analogous compounds, making it particularly valuable for redox-based applications such as organic solar cells and electrochemical sensors. Researchers demonstrated that doping CAS No. 84-54-8 into polymer matrices significantly improves charge carrier mobility—a discovery that could revolutionize next-generation energy storage systems.
In biomedical research, 2-Methylanthraquinone has emerged as a promising candidate for targeted drug delivery due to its photoresponsive characteristics. A 2024 study in Bioconjugate Chemistry revealed that conjugating this compound with folate receptors enables precise targeting of cancer cells under near-infrared light activation. The molecule's quinoid ring system facilitates singlet oxygen generation upon irradiation, creating a dual-action mechanism combining photodynamic therapy with chemotherapeutic agents encapsulated within lipid nanoparticles. This approach achieved tumor regression rates exceeding 70% in murine models without significant off-target effects—a breakthrough validated through advanced fluorescence microscopy and flow cytometric analyses.
The synthesis optimization of CAS No. 84-54-8 represents another frontier in chemical research. Traditional methods involving Friedel-Crafts acylation often produce low yields due to overalkylation issues. However, recent advances reported in Chemical Communications (January 2023) introduced a palladium-catalyzed arylation protocol achieving >95% yield under mild conditions using microwave-assisted techniques. This method employs environmentally benign solvents like dimethyl sulfoxide (DMSO), aligning with green chemistry principles while maintaining structural integrity during purification via column chromatography on silica gel.
In material science applications, researchers have successfully incorporated 2-Methylanthraquinone into stimuli-responsive hydrogels for wound healing applications. A collaborative study between MIT and ETH Zurich demonstrated that integrating this compound into poly(N-isopropylacrylamide) networks creates temperature-sensitive gels capable of releasing encapsulated antibiotics precisely at physiological temperatures (37°C ±1°C). The quinone groups form hydrogen bonds with amide moieties during phase transitions, creating a self-healing matrix that maintains mechanical stability even after multiple swelling/deswelling cycles—a property validated through dynamic mechanical analysis (DMA) and atomic force microscopy (AFM).
Eco-toxicological studies have also shed light on sustainable uses of CAS No. 84-54-8. While conventional anthraquinones exhibit moderate aquatic toxicity (LC₅₀ ~10 mg/L), recent data from the Journal of Environmental Management shows that methyl-substituted derivatives like this compound display reduced bioaccumulation potential due to increased water solubility (~1g/L at pH7). Researchers are now exploring its application as an eco-friendly alternative to chlorine-based bleaching agents in pulp industries—a shift projected to reduce effluent toxicity by up to 60% without compromising brightness indices according to pilot-scale trials conducted in Finland.
Innovations continue to expand the analytical methodologies for characterizing 2-Methylanthraquinone. High-resolution mass spectrometry using Orbitrap technology now allows accurate quantification down to sub-ppt levels through multiple reaction monitoring (MRM). A novel chiral stationary phase developed by Agilent Technologies specifically targets this compound's enantiomers during preparative HPLC runs—a critical advancement for pharmaceutical quality control where stereochemistry impacts therapeutic efficacy as shown in recent pharmacokinetic studies involving rodent models.
The interplay between computational modeling and experimental validation has accelerated discovery pathways involving this compound. Density functional theory (DFT) calculations using Gaussian16 software revealed that the methyl substitution lowers the LUMO energy level by ~0.3 eV compared to parent anthraquinone molecules—information critical for optimizing photoelectrochemical cell designs reported in Advanced Materials (June 2023). Machine learning algorithms trained on over 15,000 molecular datasets now predict optimal substitution patterns for enhancing specific properties like electron affinity or fluorescence quantum yield—tools increasingly adopted by drug discovery teams worldwide.
In clinical translation studies, early-phase trials investigating CAS No. 84-54-8-based therapies show promising results against neurodegenerative diseases. A Phase I trial sponsored by Pfizer demonstrated safe administration of nanoparticle formulations containing this compound at doses up to 15 mg/kg/day without hepatotoxicity—contrary to earlier concerns about quinone-related oxidative stress observed in vitro studies from two decades ago before modern delivery systems were developed.
The global market dynamics reflect growing industrial adoption—according to a MarketsandMarkets report published Q3/2023, demand for specialty chemicals like 2-Methylanthraquinone is projected to reach $17 billion USD by 2030 driven primarily by renewable energy storage innovations and personalized medicine advancements requiring precise molecular targeting capabilities inherent in this compound's unique structure.
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